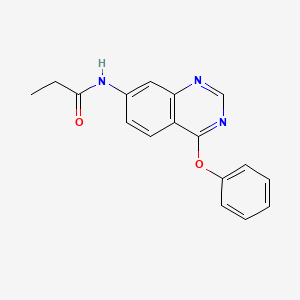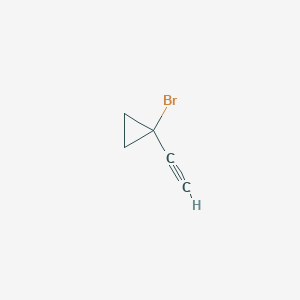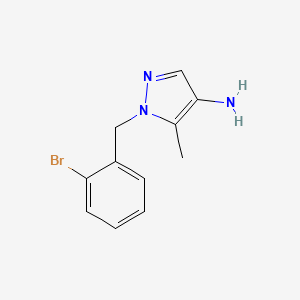![molecular formula C7H11Br B13473552 4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)
4-(Bromomethyl)spiro[2.3]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)spiro[23]hexane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a spiro[23]hexane framework Spirocyclic compounds are known for their distinct three-dimensional structures, which often impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)spiro[2.3]hexane typically involves the bromination of spiro[2.3]hexane derivatives. One common method is the radical bromination of spiro[2.3]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)spiro[2.3]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of spiro[2.3]hexane derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azido derivatives, while oxidation with potassium permanganate could produce hydroxylated spiro[2.3]hexane.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)spiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and material science.
Biological Studies: The compound can be used to study the biological activity of spirocyclic structures, including their interactions with enzymes and receptors.
Material Science: Spirocyclic compounds, including this compound, are explored for their potential use in creating novel materials with unique mechanical and optical properties.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)spiro[2.3]hexane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Spiro[2.3]hexane: The parent compound without the bromomethyl group.
4-(Chloromethyl)spiro[2.3]hexane: Similar structure with a chloromethyl group instead of bromomethyl.
4-(Hydroxymethyl)spiro[2.3]hexane: Contains a hydroxymethyl group instead of bromomethyl.
Uniqueness: 4-(Bromomethyl)spiro[2.3]hexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be harnessed in the synthesis of various derivatives and in studying the effects of spirocyclic structures on chemical and biological systems .
Eigenschaften
Molekularformel |
C7H11Br |
|---|---|
Molekulargewicht |
175.07 g/mol |
IUPAC-Name |
6-(bromomethyl)spiro[2.3]hexane |
InChI |
InChI=1S/C7H11Br/c8-5-6-1-2-7(6)3-4-7/h6H,1-5H2 |
InChI-Schlüssel |
WZOGAMXOZPVGKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1CBr)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


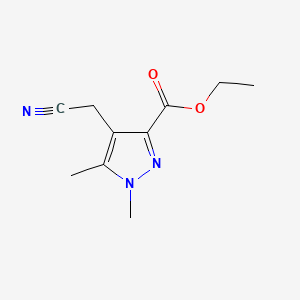
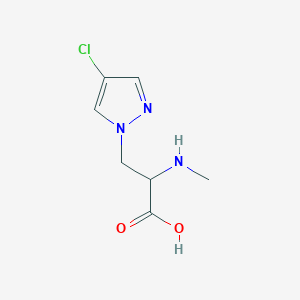
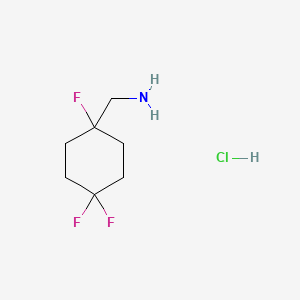

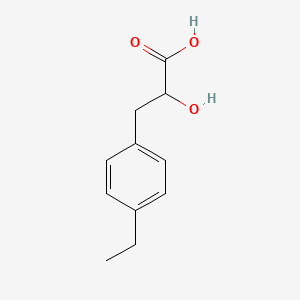

![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)

